molecular formula C11H14OS2 B14065699 1-(2,3-Bis(methylthio)phenyl)propan-1-one

1-(2,3-Bis(methylthio)phenyl)propan-1-one

Cat. No.: B14065699
M. Wt: 226.4 g/mol
InChI Key: YEHDMNSYICNQGC-UHFFFAOYSA-N
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Description

1-(2,3-Bis(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H14OS2 and a molecular weight of 226.36 g/mol . This compound is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propanone moiety. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(methylthio)phenyl)propan-1-one typically involves the reaction of 2,3-dimethylthiophenol with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3-Bis(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Bis(methylthio)phenyl)propan-1-one is unique due to its specific arrangement of methylthio groups and the propanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H14OS2

Molecular Weight

226.4 g/mol

IUPAC Name

1-[2,3-bis(methylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H14OS2/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7H,4H2,1-3H3

InChI Key

YEHDMNSYICNQGC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)SC)SC

Origin of Product

United States

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